molecular formula C10H8BrN3O B13274130 1-[4-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one

1-[4-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one

Cat. No.: B13274130
M. Wt: 266.09 g/mol
InChI Key: HZCJYGBSHLMRKP-UHFFFAOYSA-N
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Description

1-[4-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one is a chemical compound that features a bromo-substituted phenyl ring and a triazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the bromo and triazole groups imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

The synthesis of 1-[4-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[4-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. The bromo group can participate in halogen bonding, affecting the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

1-[4-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the bromo and triazole groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H8BrN3O

Molecular Weight

266.09 g/mol

IUPAC Name

1-[4-bromo-2-(1,2,4-triazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C10H8BrN3O/c1-7(15)9-3-2-8(11)4-10(9)14-6-12-5-13-14/h2-6H,1H3

InChI Key

HZCJYGBSHLMRKP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Br)N2C=NC=N2

Origin of Product

United States

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